

Inter-Laboratory Comparison of Enzalutamide Impurity G Analysis: A Comparative Guide

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Compound of Interest

2-((3-Fluoro-4-

Compound Name: (methylcarbamoyl)phenyl)amino)-
2-methylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of Enzalutamide impurity G. The data presented is compiled from various published studies, offering insights into the performance of different analytical techniques. This document aims to assist researchers and quality control professionals in selecting and implementing suitable methods for impurity analysis in Enzalutamide drug substances and products.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods reported for the analysis of Enzalutamide and its impurities, including impurity G. While direct inter-laboratory studies were not found, this compilation of data from various validated methods provides a comparative overview.

Parameter	Method 1 (HPLC) [1] [2] [3]	Method 2 (UHPLC) [2] [3]	Method 3 (RP-HPLC) [4] [5]
Column	Inertsil ODS-3 (250mm x 4.6 mm, 5 µm)	Not Specified	C18 column (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 10 mM ammonium acetate buffer (pH 4.0)	Not Specified	Acetonitrile and phosphate buffer (pH 3.5) (60:40 v/v)
Detection	UV	LC-MS	UV at 215 nm
Linearity Range	0.08–20 µg/mL	Not Specified	10–100 µg/mL
Correlation Coefficient (r ²)	0.9996 - 0.9999	Not Specified	> 0.999
LOD	S/N of 3	Not Specified	0.70 µg/mL
LOQ	S/N of 10	9.4 ppm (for specific genotoxic impurities)	2.00 µg/mL
Accuracy (%) Recovery	95.5 - 103.9%	Not Specified	80%, 100%, and 120% levels evaluated
Precision (%RSD)	< 3.5% (Inter-day and Intra-day)	Not Specified	Not Specified

Enzalutamide Impurity G Information:

- Chemical Name: **2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid**[\[6\]](#)
- CAS Number: 1289942-66-0[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Molecular Formula: C12H15FN2O3[\[6\]](#)[\[7\]](#)
- Molecular Weight: 254.3 g/mol [\[6\]](#)[\[7\]](#)

Experimental Protocols

Below are detailed methodologies for key experiments cited in the analysis of Enzalutamide impurities.

Method 1: HPLC Method for Impurity Profiling[1]

- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: Inertsil ODS-3 (250mm × 4.6 mm, 5 µm).
- Mobile Phase A: 10 mM ammonium acetate buffer, with the pH adjusted to 4.0 using glacial acetic acid.
- Mobile Phase B: Acetonitrile.
- Gradient Program: A gradient elution was used.
- Flow Rate: Not specified.
- Column Temperature: Not specified.
- Detection Wavelength: Not specified.
- Sample Preparation: A stock solution of Enzalutamide (0.5 mg/mL) containing 0.5 µg/mL of impurity standards was prepared.

Method 3: Stability-Indicating RP-HPLC Method[5]

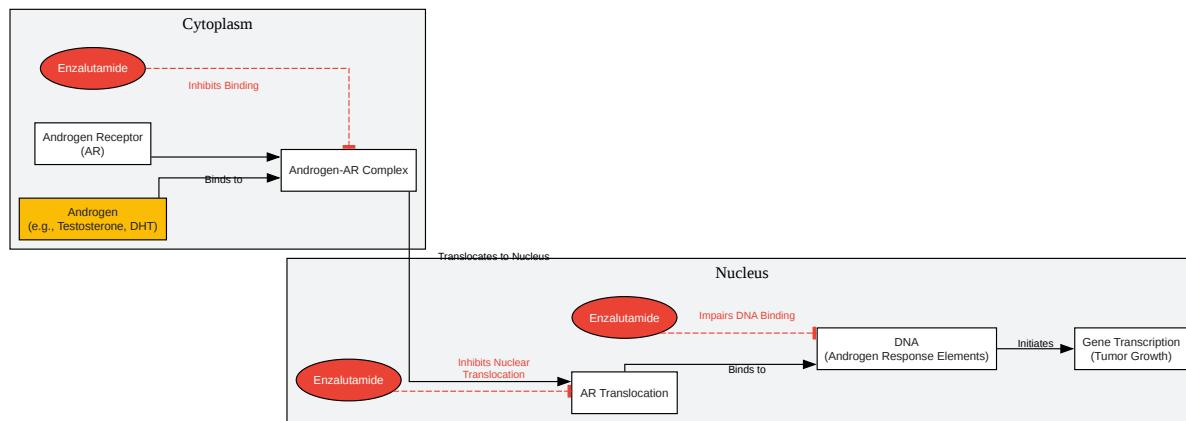
- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: C18 column (250 mm × 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient.
- Detection Wavelength: 215 nm.

- Sample Preparation:
 - Standard Solution: 10 mg of Enzalutamide was accurately weighed and transferred to a 10 mL volumetric flask. It was dissolved and diluted with methanol to obtain a stock solution of 1000 µg/mL. Working standards were prepared by further dilution.
 - Sample Solution: A quantity of the dosage form equivalent to 10 mg of Enzalutamide was extracted, sonicated, filtered through a 0.45 µm filter, and diluted appropriately.

Visualizations

Enzalutamide Mechanism of Action

Enzalutamide is an androgen receptor (AR) inhibitor that acts on multiple steps of the AR signaling pathway.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) By competitively inhibiting androgen binding, preventing nuclear translocation of the AR, and impairing the binding of the AR to DNA, Enzalutamide effectively suppresses the transcription of androgen-responsive genes that are crucial for the growth of prostate cancer cells.[\[10\]](#)[\[11\]](#)

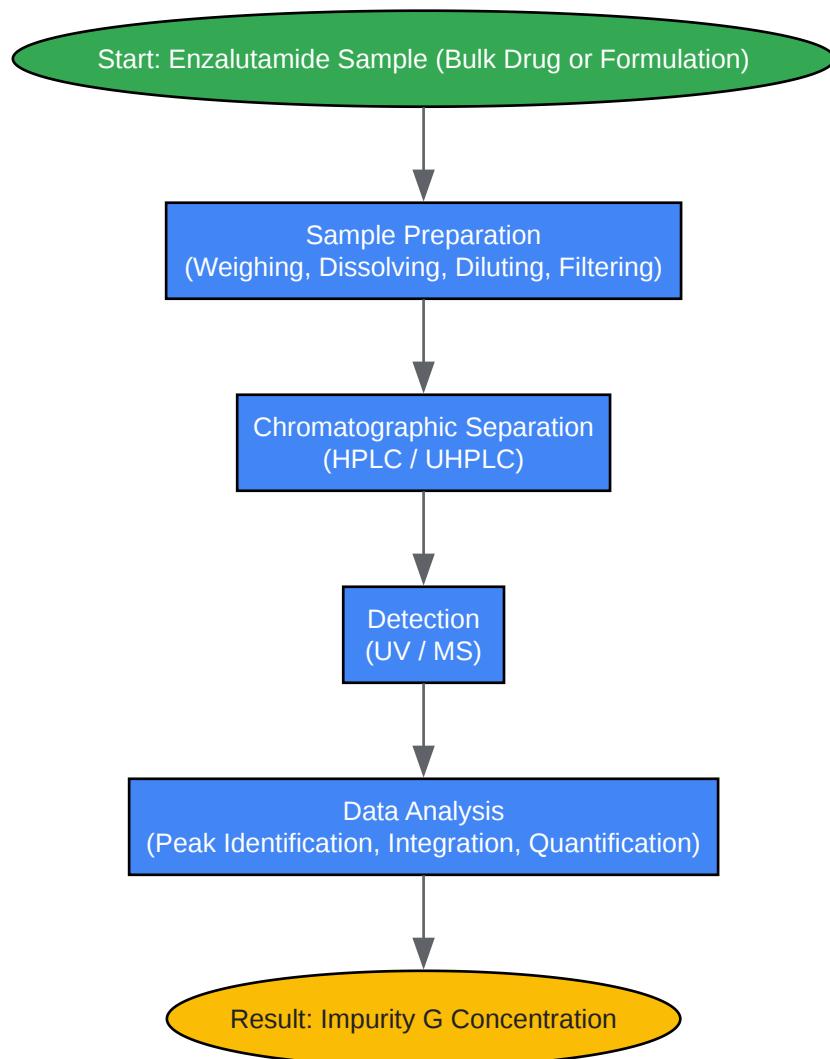


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Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of Enzalutamide impurity G involves sample preparation followed by chromatographic separation and detection.



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Caption: General experimental workflow for Enzalutamide impurity G analysis.

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